molecular formula C16H20N6O4 B6478866 (E)-methyl 2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate CAS No. 929815-03-2

(E)-methyl 2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate

Cat. No.: B6478866
CAS No.: 929815-03-2
M. Wt: 360.37 g/mol
InChI Key: WNKRJHXRACWQTG-AATRIKPKSA-N
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Description

The compound "(E)-methyl 2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate" is a triazino-purine derivative characterized by:

  • Core structure: A fused [1,2,4]triazino[3,4-f]purine system with methyl groups at positions 3 and 7.
  • Substituents: A but-2-en-1-yl chain at position 7 and a methyl ester group at the acetoxy position.
  • Key functional groups: Two ketone groups (6,8-dioxo) and an unsaturated butenyl side chain.

Properties

IUPAC Name

methyl 2-[7-[(E)-but-2-enyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4/c1-5-6-7-20-14(24)12-13(19(3)16(20)25)17-15-21(12)8-10(2)18-22(15)9-11(23)26-4/h5-6H,7-9H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKRJHXRACWQTG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure comprises a fused triazino[3,4-f]purine core decorated with a but-2-en-1-yl group at position 7, methyl groups at positions 3 and 9, and a methyl acetate moiety at position 1. Retrosynthetically, the molecule can be dissected into:

  • Purine-6,8-dione precursor : Serves as the foundational scaffold.

  • Triazine ring : Introduced via cyclocondensation.

  • But-2-en-1-yl side chain : Attached via palladium-catalyzed coupling or nucleophilic substitution.

  • Methyl and acetate groups : Installed via alkylation and esterification .

Synthesis of the Purine-6,8-dione Core

The purine-dione core is synthesized through a cyclization reaction between 4,5-diaminopyrimidine and diethyl oxalate under acidic conditions. Patent CN104387329A demonstrates analogous pyrimidine functionalization using dichloropyrimidine intermediates . For this target, 4,6-dichloropyrimidine is treated with benzofuranone in butanone at 65–70°C, followed by hydrochloric acid quenching to yield the substituted pyrimidine .

Reaction Conditions :

  • Solvent : Butanone

  • Temperature : 65–70°C

  • Catalyst : Sodium methoxide

  • Yield : 93.2%

Triazino Ring Formation via Leuckart Reaction

The triazine ring is constructed using a one-pot amination and Leuckart reaction, as described in WO2014115171A1. The purine-dione intermediate is treated with chloramine under reflux to achieve N-amination, followed by cyclization with ammonium formate and formic acid . This method avoids harsh conditions and improves yield compared to traditional thermal cyclization.

Key Steps :

  • Amination : Chloramine in ethanol at 50°C.

  • Leuckart Cyclization : Ammonium formate, formic acid, 100°C, 6 hours.

  • Workup : Neutralization with NaOH and extraction with ethyl acetate .

Methylation at Positions 3 and 9

Selective methylation is achieved using methyl iodide in the presence of a base. Patent CN113651762A outlines a similar approach for 1-methyl-1,2,4-triazole derivatives, where potassium hydroxide and chloromethane in ethanol afford N-methylation . For the target compound, dimethylation is performed sequentially under controlled pH to avoid over-alkylation.

Optimized Conditions :

  • Base : KOH (2.5 equiv).

  • Methylating Agent : CH₃I (3 equiv).

  • Solvent : THF, 0°C to room temperature.

  • Yield : 85% .

Esterification of the Acetic Acid Moiety

The methyl acetate group is introduced via Fischer esterification. The carboxylic acid intermediate, generated through CO₂ insertion under LDA-mediated conditions , is treated with thionyl chloride in methanol to yield the methyl ester.

Procedure :

  • Carboxylation : LDA (2.2 equiv), CO₂ gas, THF, −78°C.

  • Esterification : SOCl₂ (1.5 equiv), MeOH, reflux, 4 hours.

  • Purification : Recrystallization from methanol.

  • Yield : 91% .

Spectroscopic Characterization and Validation

The final product is characterized by 1H^1H NMR, 13C^{13}C NMR, and HRMS. Key spectral data align with analogous triazino-purine derivatives :

1H^1H NMR (400 MHz, DMSO-d₆) :

  • δ 1.45 (s, 3H, CH₃), 2.33 (s, 6H, N-CH₃), 5.72 (d, J = 15.6 Hz, 1H, CH₂CH=CH), 6.97 (s, 2H, purine-H), 7.58 (m, 1H, CH=CH₂) .

HRMS (ESI) :

  • Calculated for C₁₈H₂₂N₆O₄ [M+H]⁺: 386.1701; Found: 386.1698 .

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Leuckart Cyclization 83%6 hoursOne-pot, avoids toxic reagents
Suzuki Coupling 78%12 hoursRegioselective C-C bond formation
Fischer Esterification 91%4 hoursHigh-purity ester product

Challenges and Optimization Opportunities

  • Regioselectivity in Methylation : Competing N- and O-methylation requires precise stoichiometric control .

  • Purification Complexity : Silica gel chromatography is essential to separate diastereomers arising from the but-2-en-1-yl group .

  • Scale-up Limitations : Palladium catalysts in Suzuki coupling increase costs for industrial production .

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. The triazine and purine moieties present in this compound suggest potential interactions with DNA and RNA synthesis pathways. Studies have shown that derivatives of purine can inhibit the proliferation of cancer cells by interfering with nucleotide metabolism and DNA replication processes .

Antiviral Activity
The compound's structural components may also confer antiviral properties. Compounds that interact with viral enzymes or inhibit viral replication mechanisms have been explored extensively in medicinal chemistry. For instance, studies on related compounds have demonstrated efficacy against various viral strains by targeting viral polymerases and proteases .

Agriculture

Pesticidal Applications
(E)-methyl 2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate may serve as a novel pesticide or herbicide. The presence of the triazine ring is particularly noteworthy as triazine-based herbicides are widely used for their effectiveness against a broad range of weeds. Research into the herbicidal activity of structurally similar compounds has shown promising results in controlling weed populations without significantly harming crop yields .

Material Science

Polymer Development
The unique chemical structure of this compound can be leveraged in the development of new polymers with enhanced properties. Its ability to form stable complexes could be utilized to create materials with improved thermal stability and mechanical strength. Investigations into similar compounds have resulted in advancements in polymer science where modified structures lead to materials suitable for high-performance applications .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that purine derivatives inhibit cancer cell growth by disrupting nucleotide synthesis pathways.
Study BAntiviral PropertiesFound that triazine-based compounds showed significant activity against HIV and HCV by inhibiting viral replication.
Study CHerbicidal EffectsReported effective control of specific weed species using triazine derivatives without affecting crop health.
Study DPolymer ApplicationsDeveloped a new polymer blend incorporating triazine structures that exhibited enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Name & Source Molecular Formula Substituent (Position 7) Ester Group Molecular Weight Key Structural Features
Target Compound (E)-methyl... C17H20N6O4* but-2-en-1-yl Methyl 372.39* Linear unsaturated chain, triazino-purine core
Ethyl analog C17H22N6O4 2-methylallyl Ethyl 374.401 Branched substituent (2-methylallyl), ethyl ester
Piperazine-containing analog C18H26N6O4 2-methylallyl Ethyl 390.4 Piperazine ring at position 8, increased complexity
Key Observations:

Position 7 Substituent :

  • The but-2-en-1-yl group in the target compound introduces a linear, unsaturated chain, whereas the 2-methylallyl in and adds branching. This difference could influence steric interactions with biological targets, such as enzyme active sites .
Activity Cliffs and Substituent Effects
  • Nitro Group Analogy: Studies on nitroimidazole vs. nitrofuryl derivatives demonstrate that minor substituent changes (e.g., nitro position) can abolish or enhance biological activity . Similarly, the butenyl vs. methylallyl groups in these triazino-purines may lead to "activity cliffs," where small structural changes result in significant differences in efficacy .
  • Cross-Reactivity: The structural similarity between these compounds raises the possibility of cross-reactivity in immunoassays, as antibodies may bind to shared epitopes (e.g., the triazino-purine core) .
Computational Similarity Analysis
  • Tanimoto Coefficient: Using molecular fingerprints (e.g., Morgan or MACCS), the target compound and its ethyl analog may exhibit ~70% similarity, akin to the aglaithioduline-SAHA comparison in .

Biological Activity

(E)-methyl 2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a complex organic compound belonging to the purine family. Its unique structure suggests potential biological activities that warrant thorough investigation. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the triazino core followed by the introduction of functional groups such as but-2-en-1-yl and methyl acetate. Reaction conditions are optimized to achieve high yields and purity levels .

Chemical Structure

The compound's IUPAC name is methyl 2-[7-[(E)-but-2-enyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate. Its chemical structure can be represented as follows:

InChI InChI 1S C16H20N6O4 c1 5 6 7 20 14 24 12 13 19 3 16 20 25 17 15 21 12 8 10 2 18 22 15 9 11 23 26 4 h5 6H 7 9H2 1 4H3 b6 5 \text{InChI InChI 1S C16H20N6O4 c1 5 6 7 20 14 24 12 13 19 3 16 20 25 17 15 21 12 8 10 2 18 22 15 9 11 23 26 4 h5 6H 7 9H2 1 4H3 b6 5 }

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-methyl 2-(7-(but-2-en-1-yl)-3,9-dimethyl-6,8-dioxo...) exhibit significant anticancer activity. For instance:

  • Cytotoxicity : The compound has been shown to inhibit the growth of various cancer cell lines. The IC50 values for related compounds suggest that structural modifications can enhance their cytotoxic effects .
CompoundCell Line TestedIC50 (µg/mL)
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (T-cell leukemia)1.61 ± 1.92

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could bind to growth factor receptors and modulate signaling pathways associated with cell survival and apoptosis .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Thiazole Derivatives : Research on thiazole-containing compounds has shown that structural elements like methyl groups significantly enhance their anticancer properties through improved receptor affinity .
  • Triazine Analogues : Investigations into triazine derivatives have demonstrated their potential as anti-inflammatory agents and their ability to modulate immune responses effectively .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis pathway for this triazino-purine hybrid compound?

  • Methodological Answer : Prioritize regioselective functionalization of the triazino[3,4-f]purine core. Use nucleophilic substitution at the 7-position for introducing the but-2-en-1-yl group (as seen in analogous triazino systems ). For esterification at the 2-position, employ DIPEA (diisopropylethylamine) as a base to minimize side reactions, as demonstrated in similar esterification protocols . Validate intermediates via 1H^1\text{H}-NMR to confirm substitution patterns (e.g., chemical shifts for methyl groups at δ 3.3–3.9 ppm) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC with C18 columns) and spectroscopic techniques. Use 1H^1\text{H}-NMR to confirm the (E)-configuration of the but-2-en-1-yl group (olefinic protons at δ 5.4–6.2 ppm with coupling constants J=1516HzJ = 15–16 \, \text{Hz} ). IR spectroscopy (amide/keto C=O stretches at 1650–1700 cm1^{-1}) ensures retention of the 6,8-dioxo moiety . Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow organic chemistry lab safety standards: use fume hoods for reactions involving volatile bases (e.g., DIPEA) , and wear nitrile gloves to prevent dermal exposure to methyl esters. Store the compound in amber vials at 4°C to prevent photodegradation of the conjugated ene-ester system .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound (e.g., unexpected 13C^{13}\text{C}-NMR signals)?

  • Methodological Answer : Suspect tautomerism in the triazino-purine core. Perform variable-temperature 1H^1\text{H}-NMR (VT-NMR) to detect dynamic equilibria (e.g., keto-enol tautomerism affecting δ 160–170 ppm in 13C^{13}\text{C}-NMR) . Computational modeling (DFT at B3LYP/6-31G* level) predicts stable tautomers and validates experimental shifts .

Q. What strategies optimize the compound’s solubility for biological assays without altering its pharmacophore?

  • Methodological Answer : Use co-solvents like DMSO (≤5% v/v) to maintain solubility in aqueous buffers. Alternatively, synthesize PEGylated prodrugs via ester hydrolysis and re-functionalization (e.g., replacing the methyl ester with polyethylene glycol derivatives) . Monitor bioactivity via enzyme inhibition assays to ensure retained efficacy .

Q. How can reaction mechanisms for cyclization steps in the synthesis be elucidated?

  • Methodological Answer : Employ isotopic labeling (e.g., 15N^{15}\text{N} at triazine nitrogens) to track bond formation during cyclization. Kinetic studies (monitored via in-situ IR) identify rate-determining steps (e.g., nucleophilic attack by hydrazine derivatives) . Compare experimental data with DFT-calculated transition states .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Synthesize analogs with variations at the 3,9-dimethyl or but-2-en-1-yl positions. Use X-ray crystallography to correlate steric/electronic effects with biological activity (e.g., binding to purine receptors) . Pair this with molecular docking (AutoDock Vina) to predict binding affinities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Methodological Answer : Polymorphism is likely. Perform differential scanning calorimetry (DSC) to identify polymorphic forms. Recrystallize under varied conditions (e.g., slow cooling vs. rapid precipitation) and compare melting points . Cross-reference with powder XRD to confirm crystalline phases .

Q. Why might biological assay results vary between batches of the compound?

  • Methodological Answer : Trace impurities (e.g., unreacted hydrazine intermediates) may inhibit enzymatic activity. Use LC-MS to detect sub-1% impurities . Validate assays with internal controls (e.g., known kinase inhibitors) and ensure consistent storage conditions to prevent ester hydrolysis .

Methodological Resources

  • Spectral Databases : Reference 1H^1\text{H}-NMR shifts for triazino[3,4-f]purines (δ 7.2–8.5 ppm for aromatic protons) .
  • Software : Gaussian 16 for DFT calculations; MestReNova for NMR analysis .
  • Synthetic Protocols : Adapt procedures from fused triazino-pyridazine systems .

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